2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(2-methoxybenzyl)acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a 1,2,4-oxadiazole ring, a pyrrole ring, a chlorophenyl group, and a methoxybenzyl group. These functional groups could potentially confer a variety of chemical and biological properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (like the phenyl and pyrrole rings) could contribute to the compound’s stability. The 1,2,4-oxadiazole ring is a heterocycle that could participate in various chemical reactions .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the pyrrole ring is electron-rich and could undergo electrophilic substitution reactions. The 1,2,4-oxadiazole ring could potentially participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors like its polarity, solubility, melting point, and boiling point would depend on the nature and arrangement of its functional groups .Scientific Research Applications
Enzyme Inhibition and Medicinal Chemistry
Compounds with structures similar to the one have been synthesized and tested for their biological activities, such as enzyme inhibition. For instance, molecules derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide have shown significant anti-lipase and anti-α-glucosidase activities, indicating potential applications in the development of treatments for conditions related to enzyme dysfunction, such as diabetes and obesity (Bekircan et al., 2015). Similarly, a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides were synthesized and found to exhibit activity against acetylcholinesterase, suggesting potential for treating neurodegenerative diseases like Alzheimer's (Rehman et al., 2013).
Photovoltaic and Material Sciences
Research on benzothiazolinone acetamide analogs, which share structural similarities with the queried compound, has explored their electronic properties and potential applications in photovoltaic devices. These studies have demonstrated good light-harvesting efficiency and non-linear optical activity, suggesting their use as photosensitizers in dye-sensitized solar cells (Mary et al., 2020).
Antimicrobial and Anticancer Applications
Compounds structurally related to "2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(2-methoxybenzyl)acetamide" have also been investigated for their antimicrobial and anticancer properties. For example, rhodanine-3-acetic acid derivatives exhibited promising activity against Mycobacterium tuberculosis, suggesting potential applications in combating tuberculosis (Krátký et al., 2017). Moreover, certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives showed appreciable cancer cell growth inhibition, highlighting their potential in cancer therapy (Al-Sanea et al., 2020).
Future Directions
Properties
IUPAC Name |
2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3/c1-29-19-10-3-2-6-16(19)13-24-20(28)14-27-11-5-9-18(27)22-25-21(26-30-22)15-7-4-8-17(23)12-15/h2-12H,13-14H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFWHAZJOTYKGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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